1-Vinylsilatrane
Overview
Description
1-Vinylsilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a cage-like tricyclic structure.
Mechanism of Action
Target of Action
1-Vinylsilatrane is primarily involved in the process of ruthenium-catalyzed silylative coupling . The primary targets of this compound are olefins, which are a type of hydrocarbon with a carbon-carbon double bond .
Mode of Action
The interaction of this compound with its targets involves a ruthenium-catalyzed silylative coupling . This process leads to the formation of (E)-vinyl-substituted silatranes . The mechanism of this process is based on stoichiometric reactions .
Biochemical Pathways
It’s known that silatranes, a class of compounds to which this compound belongs, have been studied for their role in various areas, including organic and organometallic synthesis, materials chemistry, as well as biochemistry and medicine .
Result of Action
It’s known that the compound plays a role in the formation of (e)-vinyl-substituted silatranes via ruthenium-catalyzed silylative coupling .
Action Environment
It’s known that the compound reacts readily with polyhaloalkanes upon photoinitiation or in the presence of peroxides .
Biochemical Analysis
Biochemical Properties
1-Vinylsilatrane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pentacoordinate silicon center allows it to form stable complexes with biomolecules, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in silylative coupling reactions, such as ruthenium-catalyzed processes . These interactions often involve the formation of intermediate complexes that facilitate the transfer of silyl groups to target molecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns . Additionally, this compound’s interaction with cellular enzymes can impact metabolic pathways, affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s pentacoordinate silicon center allows it to bind to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, this compound’s interaction with silylating enzymes can affect the synthesis and degradation of silylated compounds, impacting overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of enzymes and other biomolecules . This localization is crucial for its function, as it allows this compound to interact with specific targets within the cell.
Preparation Methods
1-Vinylsilatrane can be synthesized through several methods. One common approach involves the transesterification of vinyltrialkoxysilanes with triethanolamine . This method is widely used due to its efficiency and simplicity. Another approach involves the reaction of vinyl-substituted trialkoxysilanes with triethanolamine under specific conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Vinylsilatrane undergoes various chemical reactions, including:
Cycloaddition: This reaction involves the addition of a cyclic compound to the vinyl group of this compound, forming a new ring structure.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to the vinyl group, resulting in the formation of new silicon-containing compounds.
Common reagents used in these reactions include various oxidizing agents, catalysts, and other reactive compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Vinylsilatrane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETUZEFHWCTPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12OCCN(CCO1)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062175 | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097-18-9 | |
Record name | 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Vinylsilatrane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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